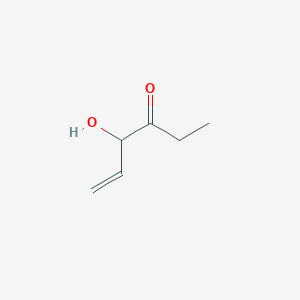
4-Hydroxyhex-5-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxyhex-5-en-3-one is an organic compound with the molecular formula C6H10O2. It is a hydroxy ketone with a double bond, making it an interesting subject for various chemical reactions and applications. The compound is known for its unique structure, which includes both a hydroxyl group and an enone functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxyhex-5-en-3-one can be synthesized through various methods. One common approach involves the aldol condensation of acetaldehyde with 3-buten-2-one, followed by a selective reduction of the resulting product. The reaction typically requires a base such as sodium hydroxide and is carried out at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation of 4-hexen-3-one in the presence of a suitable catalyst like palladium on carbon. This method ensures higher yields and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxyhex-5-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form 4-hydroxyhexan-3-one.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: 4-Oxohex-5-en-3-one or 4-oxohexanoic acid.
Reduction: 4-Hydroxyhexan-3-one.
Substitution: 4-Halohex-5-en-3-one.
Scientific Research Applications
4-Hydroxyhex-5-en-3-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aroma.
Mechanism of Action
The mechanism of action of 4-Hydroxyhex-5-en-3-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the enone functionality can participate in Michael addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxyhexan-3-one
- 4-Hydroxyhex-2-en-3-one
- 4-Hydroxyhex-1-en-3-one
Uniqueness
4-Hydroxyhex-5-en-3-one is unique due to its specific placement of the hydroxyl group and double bond, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
264883-37-6 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
4-hydroxyhex-5-en-3-one |
InChI |
InChI=1S/C6H10O2/c1-3-5(7)6(8)4-2/h3,5,7H,1,4H2,2H3 |
InChI Key |
BFAZWULGRMBHPB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,4,4-Tetrabromo-1,5-dimethyl-8-oxabicyclo[3.2.1]octa-2,6-diene](/img/structure/B14257332.png)
![[4-(7-Hydroxy-4-oxo-4H-1-benzopyran-3-yl)phenoxy]acetic acid](/img/structure/B14257333.png)
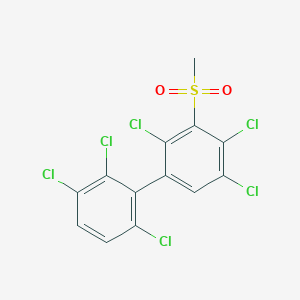
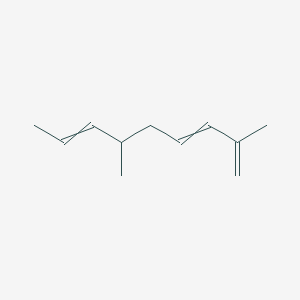
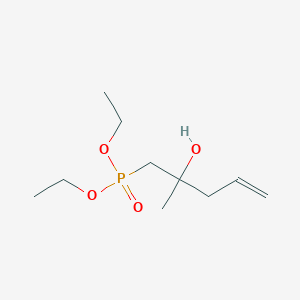

![(3S)-3,7-Bis{[(benzyloxy)carbonyl]amino}-2-oxoheptanoic acid](/img/structure/B14257373.png)
![1-[([1,1'-Biphenyl]-2-yl)methyl]-1H-indol-5-ol](/img/structure/B14257378.png)

![4H-Pyran-4-one, 2,3-dihydro-2-[4-(trifluoromethyl)phenyl]-, (2S)-](/img/structure/B14257385.png)
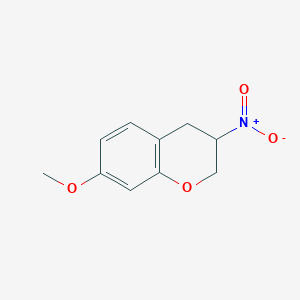
![Dimethyl 5-[(10-bromodecyl)oxy]benzene-1,3-dicarboxylate](/img/structure/B14257391.png)

![4H-1,3-Dioxino[4,5-c]pyridine, 5-(azidomethyl)-2,2,8-trimethyl-](/img/structure/B14257401.png)
